molecular formula C21H21ClO12 B12092349 Delphinidin 3-galactoside chloride

Delphinidin 3-galactoside chloride

Cat. No.: B12092349
M. Wt: 500.8 g/mol
InChI Key: ZJWIIMLSNZOCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Delphinidin 3-galactoside chloride is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. This compound is responsible for the vibrant purple color in many plants, including berries, eggplants, and certain flowers. It is known for its antioxidant properties and potential health benefits, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of delphinidin 3-galactoside chloride typically involves the glycosylation of delphinidin with galactose. This process can be achieved through chemical or enzymatic methods. Chemical synthesis often involves the use of glycosyl donors and catalysts under controlled conditions to ensure the formation of the desired glycosidic bond .

Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from natural sources such as berries and other pigmented fruits. The extraction process involves solvent extraction, purification, and crystallization to obtain the pure compound. Advances in biotechnology have also enabled the production of this compound through microbial fermentation and plant cell cultures .

Chemical Reactions Analysis

Types of Reactions: Delphinidin 3-galactoside chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the glycosidic bond in its structure .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted anthocyanins with altered chemical and physical properties .

Scientific Research Applications

Delphinidin 3-galactoside chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a natural dye and a model compound for studying the chemistry of anthocyanins and their interactions with other molecules.

    Biology: The compound’s antioxidant properties make it valuable in studies related to oxidative stress, cellular protection, and aging.

    Medicine: Research has shown potential therapeutic effects in cancer prevention, cardiovascular health, and neuroprotection. .

    Industry: this compound is used in the food and cosmetic industries as a natural colorant and antioxidant additive.

Mechanism of Action

The mechanism of action of delphinidin 3-galactoside chloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Delphinidin 3-galactoside chloride is unique among anthocyanins due to its specific glycosidic linkage and chloride form. Similar compounds include:

  • Delphinidin 3-glucoside
  • Delphinidin 3-rutinoside
  • Delphinidin 3-sambubioside
  • Delphinidin 3-arabinoside

These compounds share similar antioxidant and anti-inflammatory properties but differ in their glycosidic moieties and specific biological activities .

Properties

IUPAC Name

2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWIIMLSNZOCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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